2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide
CAS No.: 1049437-78-6
Cat. No.: VC6320010
Molecular Formula: C22H24N4O3
Molecular Weight: 392.459
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1049437-78-6 |
|---|---|
| Molecular Formula | C22H24N4O3 |
| Molecular Weight | 392.459 |
| IUPAC Name | 2-(1,3-dioxoisoindol-2-yl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide |
| Standard InChI | InChI=1S/C22H24N4O3/c27-20(16-26-21(28)18-8-4-5-9-19(18)22(26)29)23-10-11-24-12-14-25(15-13-24)17-6-2-1-3-7-17/h1-9H,10-16H2,(H,23,27) |
| Standard InChI Key | CPFODBHLXKFNRQ-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CCNC(=O)CN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
IUPAC Name and Molecular Formula
The systematic name 2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide reflects its hybrid structure, comprising:
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A 1,3-dioxoisoindolin-2-yl group: A bicyclic system with two ketone oxygen atoms at positions 1 and 3.
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A 4-phenylpiperazine-ethyl chain: A piperazine ring substituted with a phenyl group at the 4-position, linked via an ethyl spacer.
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An acetamide backbone: Connects the dioxoisoindolin and piperazine-ethyl components.
The molecular formula is C₂₂H₂₃N₄O₃, with a molecular weight of 391.45 g/mol (calculated using PubChem algorithms) .
Structural Analysis
The compound’s three-dimensional conformation is influenced by:
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Planarity of the dioxoisoindolin ring: Enhances π-π stacking potential with aromatic residues in biological targets .
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Flexibility of the ethyl-piperazine chain: Facilitates interactions with G-protein-coupled receptors (GPCRs) and ion channels .
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Amide bond orientation: Stabilizes intramolecular hydrogen bonding, affecting solubility and membrane permeability .
Synthesis and Analogous Pathways
General Synthetic Strategies
While no direct synthesis is reported for this compound, analogous routes for related acetamide-piperazine derivatives involve:
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Alkylation of amines: Reacting 2-chloroacetamide intermediates with 4-phenylpiperazine-ethylamine .
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Condensation reactions: Coupling dioxoisoindolin-2-carboxylic acid with ethylenediamine derivatives using carbodiimide crosslinkers .
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Microwave-assisted synthesis: Accelerating amide bond formation between piperazine-ethyl amines and dioxoisoindolin-activated esters .
Key Intermediate: 4-Phenylpiperazine-Ethylamine
Synthesis of the piperazine-ethylamine component typically involves:
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N-alkylation of piperazine: Reacting piperazine with 2-chloroethylamine in the presence of a base (e.g., K₂CO₃) .
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Buchwald–Hartwig amination: Introducing the phenyl group via palladium-catalyzed coupling .
Pharmacological Profile of Structural Analogs
Anticonvulsant Activity
Analogous N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides demonstrate potency in maximal electroshock (MES) and 6-Hz seizure models, with ED₅₀ values ranging from 12–45 mg/kg in mice . The dioxoisoindolin moiety may enhance binding to voltage-sensitive sodium channels (VSSCs), similar to pyrrolidine-2,5-dione derivatives .
Table 1: Anticonvulsant Data for Selected Analogs
*Predictions based on structural similarity .
Structure-Activity Relationship (SAR) Insights
Role of the Dioxoisoindolin Moiety
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Electron-withdrawing effect: The two ketone groups increase electrophilicity, promoting interactions with nucleophilic residues in target proteins .
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Rigidity: Limits conformational flexibility, potentially improving selectivity for VSSCs over off-target receptors .
Piperazine Substitution Patterns
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4-Phenyl group: Essential for CNS penetration due to lipophilicity enhancement .
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Ethyl spacer: Optimal length for balancing receptor affinity and metabolic stability .
Future Directions and Applications
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